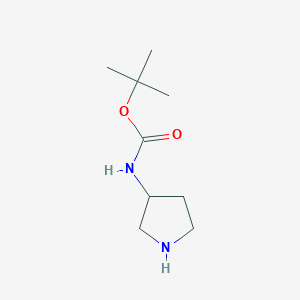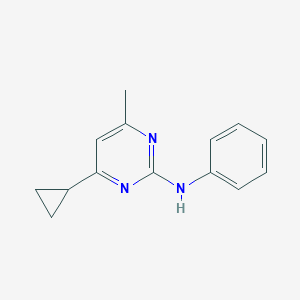
3-(tert-Butoxycarbonylamino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxycarbonylamino)pyrrolidine, also known as Boc-pyrrolidine, is a chemical compound used in various scientific research applications. It is a derivative of pyrrolidine and is commonly used as a protecting group for amines in organic synthesis.
Mécanisme D'action
3-(tert-Butoxycarbonylamino)pyrrolidineine acts as a protecting group for amines by blocking the nitrogen atom from reacting with other reagents during organic synthesis. It can be removed from the amine through the use of an acid or base, allowing for further reactions to occur.
Effets Biochimiques Et Physiologiques
3-(tert-Butoxycarbonylamino)pyrrolidineine does not have any known biochemical or physiological effects as it is primarily used in organic synthesis and not for medicinal purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(tert-Butoxycarbonylamino)pyrrolidineine as a protecting group is its ability to be easily removed through the use of an acid or base. This allows for further reactions to occur without the need for additional purification steps. However, 3-(tert-Butoxycarbonylamino)pyrrolidineine can be expensive and may not be suitable for all types of organic synthesis.
Orientations Futures
Future research directions for 3-(tert-Butoxycarbonylamino)pyrrolidineine could include the development of new methods for its synthesis and application in organic synthesis. Additionally, further research could be conducted on the use of 3-(tert-Butoxycarbonylamino)pyrrolidineine in the preparation of chiral auxiliaries for asymmetric synthesis.
Méthodes De Synthèse
3-(tert-Butoxycarbonylamino)pyrrolidineine can be synthesized through the reaction of pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 3-(tert-Butoxycarbonylamino)pyrrolidineine as a white solid with a melting point of approximately 80-82°C.
Applications De Recherche Scientifique
3-(tert-Butoxycarbonylamino)pyrrolidineine has various applications in scientific research, including as a protecting group for amines in organic synthesis. It is commonly used in the synthesis of peptides and other complex organic molecules. 3-(tert-Butoxycarbonylamino)pyrrolidineine is also used in the preparation of chiral auxiliaries for asymmetric synthesis.
Propriétés
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871637 |
Source


|
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonylamino)pyrrolidine | |
CAS RN |
99724-19-3 |
Source


|
| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)




![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)
